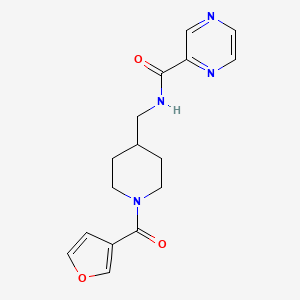

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

描述

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked via a methylene bridge to a piperidin-4-yl group substituted with a furan-3-carbonyl moiety. This structure combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) with a piperidine scaffold (a six-membered saturated ring with one nitrogen atom), modified by a furan-based acyl group.

属性

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-15(14-10-17-4-5-18-14)19-9-12-1-6-20(7-2-12)16(22)13-3-8-23-11-13/h3-5,8,10-12H,1-2,6-7,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDZRICNZJXJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

科学研究应用

Synthesis and Structural Characteristics

The compound can be synthesized through multicomponent reactions, which allow for the rapid assembly of complex structures from simpler precursors. The synthesis involves the reaction between furan-3-carbonyl piperidine derivatives and pyrazine-2-carboxylic acid, often utilizing catalysts to enhance yield and selectivity .

Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide exhibits various pharmacological properties, including:

Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Properties : In vitro studies have revealed that this compound possesses cytotoxic effects against multiple cancer cell lines. Notably, it has been reported to have an IC50 value lower than 5 μM against human colon cancer cells, indicating potent anticancer activity .

Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection in models of ischemic stroke, potentially offering therapeutic benefits in managing acute brain injuries .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against clinical isolates of E. coli and S. aureus, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines indicated that this compound exhibited a dose-dependent cytotoxic effect, with IC50 values significantly lower than those of conventional chemotherapeutics such as 5-fluorouracil .

- Neuroprotective Studies : In models simulating ischemic conditions, the compound was shown to reduce neuronal cell death and improve recovery outcomes post-injury, highlighting its potential for treating stroke-related complications .

作用机制

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Carboxamide Cores

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations:

Core Variations :

- The target compound uses a piperidine scaffold, whereas analogs like those in and employ piperazine (two nitrogen atoms) . Piperazine derivatives often exhibit enhanced solubility due to increased polarity.

- Compounds such as 5b () lack a piperidine/piperazine core entirely, relying on pyrazine-carboxamide with aryl substituents .

Substituent Effects: The furan-3-carbonyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl, nitro) in analogs . Furan’s electron-rich nature may improve binding to hydrophobic pockets in biological targets.

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a furan-3-carbonyl-modified piperidine with pyrazine-2-carboxamide, analogous to methods in (e.g., carbodiimide-mediated coupling) .

- High-yield deprotection steps (e.g., 97.9% yield for compound 61 in ) suggest efficient strategies for piperidine-functionalized carboxamides .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Key Observations:

- Rotamerism : Compound 2 () exhibits rotameric forms in $ ^1H $ NMR (72.5% and 27.5% populations), suggesting restricted rotation due to steric hindrance . Similar behavior may occur in the target compound depending on substituent flexibility.

- Elemental Analysis : Close alignment of calculated and observed values for compound 5b () validates synthetic purity .

生物活性

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H26N2O5S

- Molecular Weight : 426.5 g/mol

- CAS Number : 1421483-06-8

The biological activity of this compound appears to be linked to its structural components, which enable it to interact with various biological targets. The furan and pyrazine moieties are known to contribute to the compound's ability to inhibit certain enzymes and modulate signaling pathways involved in disease processes.

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties, particularly against pathogenic bacteria. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Staphylococcus epidermidis | 0.25 - 0.30 | Bactericidal |

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Studies indicate that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer . The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its anti-inflammatory activity is hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial efficacy with a focus on biofilm formation inhibition .

- Cancer Cell Line Studies : Research involving MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain pyrazole derivatives exhibited cytotoxic effects, with this compound being one of the more potent compounds tested .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have provided insights into how modifications can enhance biological activity. The presence of specific functional groups has been correlated with increased potency against various biological targets .

常见问题

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with deuterochloroform (CDCl₃) or DMSO-d₆ as solvents. Aromatic protons in pyrazine (δ 8.5–9.0 ppm) and furan (δ 6.5–7.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How can reaction conditions be optimized to improve yield during the coupling step?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low temperatures (0–5°C) to suppress side reactions .

- Catalyst Loading : Increasing HOBt concentration (1.5–2.0 eq.) improves coupling efficiency for sterically hindered amines .

- Moisture Control : Anhydrous conditions (argon atmosphere) are critical for hygroscopic intermediates like furan-3-carbonyl chloride .

How should researchers address discrepancies between NMR and MS data during characterization?

Advanced

Discrepancies often arise from residual solvents or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

- Deuterium Exchange : Identify exchangeable protons (e.g., amide NH) using D₂O .

- Isotopic Purity in MS : Ensure solvent adducts (e.g., Na⁺/K⁺) are accounted for in HRMS analysis .

What structural features influence the compound’s biological activity, and how can SAR studies be designed?

Q. Advanced

- Key Moieties : The furan ring’s electron-rich nature may enhance receptor binding, while the piperidine spacer modulates lipophilicity .

- SAR Approaches : Synthesize analogs with modified pyrazine substituents (e.g., methyl, amino) or alternative heterocycles (e.g., thiophene instead of furan) .

- Targeted Assays : Screen against kinases or GPCRs using fluorescence polarization or SPR to quantify binding affinities .

What strategies mitigate instability of the furan-3-carbonyl intermediate during synthesis?

Q. Advanced

- Low-Temperature Handling : Store intermediates at –20°C under inert gas to prevent oxidation .

- Stabilizing Agents : Add radical scavengers (e.g., BHT) to reaction mixtures .

- Real-Time Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track degradation and adjust reaction timelines .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., PI3Kγ) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR Models : Correlate logP and polar surface area with cellular permeability data .

What are the challenges in scaling up the synthesis, and how can they be addressed?

Q. Advanced

- Solvent Volume : Reduce DMF usage via microwave-assisted synthesis to improve reaction kinetics .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .

- Byproduct Management : Optimize stoichiometry to minimize carbodiimide-derived urea byproducts .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Amide bonds are prone to hydrolysis under acidic/basic conditions .

- Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C for solid form) .

What are the best practices for handling hygroscopic intermediates in the synthesis?

Q. Advanced

- Lyophilization : Freeze-dry intermediates to remove residual solvents .

- Desiccants : Store under vacuum with molecular sieves (3Å) .

- Glovebox Use : For moisture-sensitive steps (e.g., furan acylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。